molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

Cat. No.: B6427376
CAS No.: 2640951-44-4
M. Wt: 200.24 g/mol
InChI Key: AZONPNISLZBTCB-UHFFFAOYSA-N
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Description

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a methoxy group at the fifth position, which is further connected to another pyridine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halide. For this compound, the reaction might involve the coupling of 2-methyl-5-bromopyridine with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solution .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially at positions activated by the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[(pyridin-3-yl)methoxy]pyridine
  • 2-methyl-5-[(pyridin-4-yl)methoxy]pyridine
  • 2-methyl-5-[(pyridin-2-yl)ethoxy]pyridine

Uniqueness

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the fifth position and the pyridin-2-yl group provides distinct electronic and steric properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-methyl-5-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONPNISLZBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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